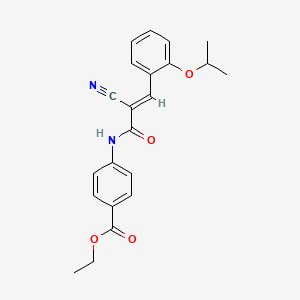

(E)-乙基 4-(2-氰基-3-(2-异丙氧基苯基)丙烯酰胺)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

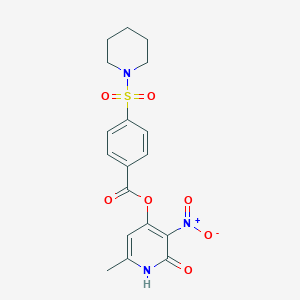

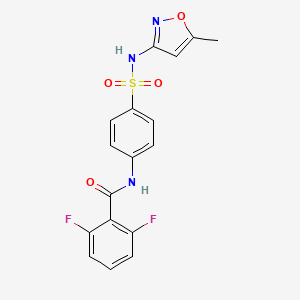

“(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate” is a complex organic compound. It contains several functional groups, including a cyano group (-CN), an acrylamido group (CH2=CHCONH2), an isopropoxyphenyl group, and a benzoate ester group (C6H5COO-). The “(E)” in its name indicates that it has a specific geometric isomerism, with the highest-priority groups on each carbon of the double bond being on opposite sides .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The molecule would likely have regions of polarity due to the presence of the cyano, acrylamido, and benzoate groups, which could affect its interactions with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility would be affected by the polar groups it contains. Its melting and boiling points would depend on factors like the strength of intermolecular forces .科学研究应用

Comprehensive Analysis of (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate Applications

Neutron Capture Therapy: (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate, due to its boronic ester component, may be considered for neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells through the capture of neutrons by boron atoms, which are then incorporated into a compound that is preferentially taken up by malignant cells .

Drug Delivery Systems: The compound’s structural features could be exploited in drug delivery systems . Boronic esters are known for their potential in creating prodrugs that release active agents in response to specific triggers such as changes in pH or the presence of particular enzymes .

Hydrolysis Studies: Scientific research often investigates the hydrolysis susceptibility of compounds like (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate. Understanding the hydrolysis behavior at physiological pH can inform the stability and viability of such compounds in biological systems .

Organic Synthesis Building Blocks: This compound could serve as a building block in organic synthesis , particularly in reactions that require the introduction of a boronic ester group. Such building blocks are valuable for various organic transformations, including coupling reactions .

Protodeboronation Research: The compound’s boronic ester group makes it a candidate for protodeboronation studies . Protodeboronation is a process where the boron moiety is removed from the molecule, which can be essential in multi-step synthetic pathways .

Radical Chemistry: In the realm of radical chemistry , (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate could be involved in radical transformations. These reactions are crucial for creating complex molecules and can lead to the discovery of new synthetic methods .

作用机制

Target of Action

It is known that similar compounds, such as boronic esters, are often used in organic synthesis .

Mode of Action

The compound’s mode of action involves a radical approach, which is utilized in the catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound affects the biochemical pathways involved in the protodeboronation of alkyl boronic esters . This process is a valuable transformation in organic synthesis . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Pharmacokinetics

It is known that similar compounds, such as boronic esters, are generally environmentally benign .

Result of Action

The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, boronic acids and their esters, which are similar to this compound, are only marginally stable in water . Therefore, the compound’s action may be influenced by the presence of water or other environmental conditions .

未来方向

属性

IUPAC Name |

ethyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-4-27-22(26)16-9-11-19(12-10-16)24-21(25)18(14-23)13-17-7-5-6-8-20(17)28-15(2)3/h5-13,15H,4H2,1-3H3,(H,24,25)/b18-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMUDYKVKVPTQX-QGOAFFKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

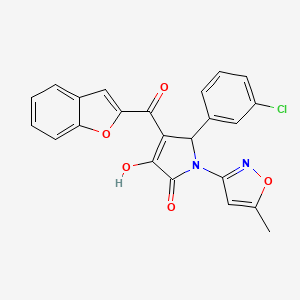

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2360953.png)

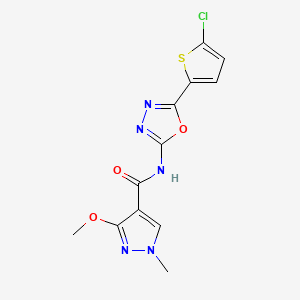

![2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2360955.png)

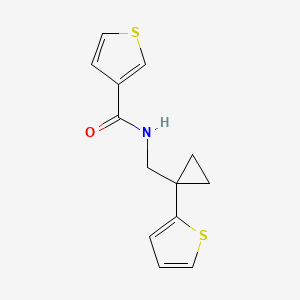

![6-(3-methoxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360957.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2360960.png)

![1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360963.png)

![2-[4-(3-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B2360975.png)